2-cyano-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-Cyano-N-(3,5-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O. It is a specialty product often used in proteomics research. This compound is known for its unique structure, which includes a cyano group and a dimethylphenyl group attached to an acetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,5-dimethylphenyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and the use of efficient catalysts and optimized reaction conditions are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Condensation Reactions: These reactions often use bidentate reagents and can be catalyzed by bases such as triethylamine.
Substitution Reactions: Common reagents include alkyl halides and other electrophiles that react with the cyanoacetamide moiety.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and are used in various scientific applications .
Scientific Research Applications
2-Cyano-N-(3,5-dimethylphenyl)acetamide is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,5-dimethylphenyl)acetamide involves its ability to participate in condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds. These compounds can interact with various molecular targets and pathways, potentially exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2,5-dimethylphenyl)acetamide
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-Cyano-N-(3,4-dimethylphenyl)acetamide
Uniqueness
2-Cyano-N-(3,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the biological activities of its derivatives. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic compounds with potential therapeutic applications .
Properties
IUPAC Name |
2-cyano-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12/h5-7H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKCPUGXCLGMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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